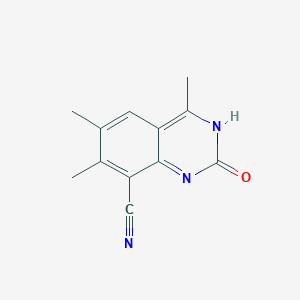

4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile

CAS No.: 89638-42-6

Cat. No.: VC17323786

Molecular Formula: C12H11N3O

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89638-42-6 |

|---|---|

| Molecular Formula | C12H11N3O |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 4,6,7-trimethyl-2-oxo-3H-quinazoline-8-carbonitrile |

| Standard InChI | InChI=1S/C12H11N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4H,1-3H3,(H,14,15,16) |

| Standard InChI Key | OHWQQZBGPFSOSC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(NC(=O)N=C2C(=C1C)C#N)C |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 4,6,7-trimethyl-2-oxo-3H-quinazoline-8-carbonitrile, reflects its substitution pattern: three methyl groups at positions 4, 6, and 7; a ketone at position 2; and a cyano group at position 8 . The quinazoline scaffold consists of a benzene ring fused to a pyrimidine ring, with the dihydro designation indicating partial saturation at the 2,3-positions. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 213.23 g/mol |

| InChI | InChI=1S/C12H11N3O/c1-6-4-9-8(3)14-12(16)15-11(9)10(5-13)7(6)2/h4H,1-3H3,(H,14,15,16) |

| Canonical SMILES | CC1=CC2=C(NC(=O)N=C2C(=C1C)C#N)C |

The planar aromatic system and electron-withdrawing cyano group may influence intermolecular interactions, such as π-π stacking or hydrogen bonding, which are critical for crystallization and solubility.

Spectroscopic and Computational Data

Although experimental spectral data (e.g., NMR, IR) are unavailable in the public domain, computational tools predict key features. The cyano group’s stretching vibration is expected near 2220–2240 cm⁻¹ in infrared spectroscopy, while the ketone carbonyl would appear around 1680–1720 cm⁻¹. Density functional theory (DFT) simulations could further elucidate electronic properties, such as the HOMO-LUMO gap, which governs reactivity in photochemical applications .

Synthesis and Manufacturing Considerations

Hypothesized Synthetic Routes

-

Cyclocondensation Reactions: Heating anthranilic acid derivatives with nitriles or amides in acidic or basic conditions.

-

Ulmann-Type Coupling: Palladium-catalyzed coupling of halogenated precursors with methylamine or cyanide sources .

-

Post-Functionalization: Introducing methyl groups via Friedel-Crafts alkylation or nucleophilic substitution after constructing the quinazoline core .

For example, a related patent (US9115128B2) details the synthesis of pyrroloquinoline quinone (PQQ) using diethyl oxalate and sodium methoxide to form keto-ester intermediates . Adapting such methods could involve nitrating a trimethyltoluene precursor, followed by cyclization with a cyanide source under reflux .

Challenges in Scalability

Key hurdles include controlling regioselectivity during nitration and avoiding over-oxidation of the methyl substituents. The cyano group’s sensitivity to hydrolysis under acidic or basic conditions further complicates purification. Future work should explore protective group strategies or flow chemistry to enhance yield and purity.

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profile

Computational models (e.g., SwissADME) estimate:

-

LogP: ~2.1 (moderate lipophilicity, favoring blood-brain barrier penetration) .

-

Water Solubility: ~0.15 mg/mL (poor, necessitating formulation enhancements) .

-

Metabolic Stability: Susceptibility to CYP3A4-mediated oxidation due to methyl groups.

Stability Considerations

The compound is likely stable under inert storage conditions but may degrade via:

-

Hydrolysis: Cyano conversion to carboxylic acids in aqueous media.

-

Photooxidation: Ketone group degradation under UV exposure .

Future Research Directions

Priority Investigations

-

Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy .

-

Biological Screening: Evaluating cytotoxicity, antimicrobial efficacy, and kinase inhibition in vitro.

-

Crystallography: Resolving single-crystal structures to guide structure-activity relationship (SAR) studies .

Industrial Collaboration

Partnerships with pharmaceutical firms could accelerate translational research, particularly in oncology and infectious disease. Open-source data sharing via platforms like PubChem (CID 44378137) will be critical for community-driven advances .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume